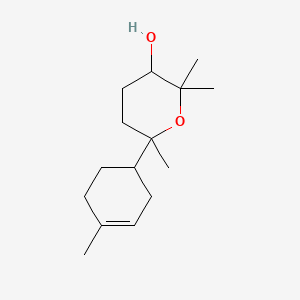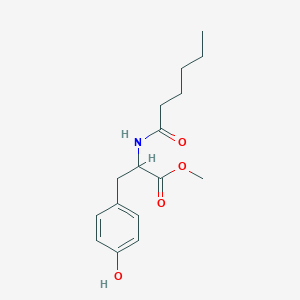
2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is an organic compound that belongs to the class of phospholipids. It is characterized by its unique structure, which includes a glycerol backbone esterified with heptanoic acid and a phosphate group linked to a trimethylazaniumyl ethyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the following steps :
Esterification: Glycerol is esterified with heptanoic acid to form 2,3-di(heptanoyloxy)propyl alcohol.
Phosphorylation: The resulting diester is then reacted with 2-chloroethyl phosphate to form an intermediate.
Quaternization: The intermediate is subsequently reacted with trimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, heptanoic acid, and the corresponding phosphate derivative.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The trimethylazaniumyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.
Major Products Formed
Hydrolysis: Glycerol, heptanoic acid, and phosphate derivatives.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research :
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives for its emulsifying properties.
Mechanism of Action
The mechanism of action of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is primarily related to its ability to interact with lipid bilayers and cell membranes . The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with decanoic acid instead of heptanoic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid and is commonly used in the study of lipid bilayers.
Uniqueness
2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its heptanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making it particularly effective as an emulsifying agent and in the formation of stable lipid bilayers.
Properties
Molecular Formula |
C22H44NO8P |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2,3-di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3 |
InChI Key |
RBFSPQDASPEAID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol](/img/structure/B13394216.png)

![4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol](/img/structure/B13394231.png)
![7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one](/img/structure/B13394232.png)



![Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate](/img/structure/B13394264.png)
![12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl-](/img/structure/B13394267.png)
![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394271.png)


![17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13394286.png)

